Cobalt;yttrium
Description
Cobalt (Co) is a transition metal with atomic number 27, known for its magnetic properties, catalytic activity, and role in alloys and battery materials. It forms diverse compounds, including oxides (e.g., Co₃O₄), coordination complexes (e.g., cobalamin), and salts (e.g., CoCl₂). Cobalt compounds are pivotal in energy storage, catalysis, and biomedical applications .
Yttrium (Y) is a rare-earth element (atomic number 39) with chemical behavior similar to lanthanides. It commonly adopts a +3 oxidation state, forming stable oxides (Y₂O₃), citrates, and garnets (e.g., Y₃Fe₅O₁₂). Yttrium compounds are critical in superconductors, phosphors, and electrochemical sensors due to their thermal stability and ionic conductivity .
Properties
IUPAC Name |
cobalt;yttrium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Y | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVNCTNULYBZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co].[Y] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoY | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12017-71-9, 12052-70-9, 12052-62-9 | |
| Details | Compound: Cobalt, compd. with yttrium (3:1) | |
| Record name | Cobalt, compd. with yttrium (5:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12017-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Cobalt, compd. with yttrium (3:1) | |
| Record name | Cobalt, compd. with yttrium (7:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12052-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Cobalt, compd. with yttrium (3:1) | |
| Record name | Cobalt, compd. with yttrium (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12052-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30779535 | |
| Record name | Cobalt--yttrium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30779535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.83903 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12139-83-2 | |
| Record name | Cobalt--yttrium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30779535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Seed Layer Preparation
A polyvinyl alcohol (PVA) solution mixed with cobalt nitrate (0.1 M) is spin-coated onto silicon or glass substrates at 1,500 rpm. The seeded layer is annealed at 380°C for 2 hours to remove organic residues and improve crystallinity. For yttrium-doped samples, yttrium nitrate is introduced during the precursor mixing stage.
Hydrothermal Growth
A growth solution containing cobalt nitrite (0.1 M) and hexamethylenetetramine (0.1 M) is prepared, with yttrium nitrate added for doping. The solution is transferred to a Teflon-lined autoclave, where seeded substrates are vertically aligned and heated at 100°C for 4 hours. Post-growth annealing at 500°C converts intermediate hydroxide phases into crystalline Co₃O₄.
Structural and Optical Properties
XRD analysis reveals a cubic crystal structure (Fd-3m space group) for all samples. Yttrium doping introduces compressive strain due to the larger ionic radius of Y³⁺ (0.9 Å) compared to Co³⁺ (0.63 Å), reducing lattice constants from 8.0348 Å (pure Co₃O₄) to 8.0109 Å (2% Y). Optical bandgaps, determined via Tauc plots, increase from 2.45 eV (undoped) to 3.02 eV (6% Y), attributed to quantum confinement effects.
Table 1: Structural and Photodetection Properties of Hydrothermally Synthesized Co₃O₄:Y
| Yttrium Doping (%) | Lattice Constant (Å) | Crystallite Size (nm) | Bandgap (eV) | Photo Sensitivity at 620 nm (%) |
|---|---|---|---|---|
| 0 | 8.0348 | 28.4 | 2.45 | - |
| 4 | 8.0221 | 25.6 | 2.78 | 74.5 |
| 6 | 8.0109 | 23.8 | 3.02 | 118.8 |
Pyrolysis of Yttrium-Modified Metal-Organic Frameworks for Catalytic Applications
Pyrolysis of cobalt-based MOFs doped with yttrium precursors enables the synthesis of highly active catalysts for hydrogen production via ammonia decomposition.
Synthesis Protocol
Zeolitic imidazolate framework-67 (ZIF-67) is modified by adsorbing yttrium nitrate (Y(NO₃)₃) onto its surface. The composite is pyrolyzed at 900°C under argon to form a nitrogen-doped carbon matrix embedded with cobalt nanoparticles and yttrium oxide (Y₂O₃). Subsequent reduction in ammonia gas converts cobalt oxides to metallic Co.
Catalytic Performance
The Y₂O₃–Co/NC catalyst exhibits a 22.6% improvement in ammonia conversion efficiency compared to undoped counterparts, achieving 98% conversion at 600°C. Y₂O₃ stabilizes Co nanoparticles (3–5 nm) and facilitates dynamic reconstruction during catalysis, enhancing durability.
Table 2: Catalytic Performance of Y₂O₃–Co/NC in Ammonia Decomposition
| Catalyst | Co Nanoparticle Size (nm) | NH₃ Conversion at 600°C (%) | Stability (Cycles) |
|---|---|---|---|
| Co/NC | 8–12 | 75.4 | 50 |
| Y₂O₃–Co/NC (4% Y) | 3–5 | 98.1 | 200 |
Microwave-Assisted Synthesis of Yttrium-Doped Cobalt Oxide Nanoparticles
Microwave irradiation offers a rapid, energy-efficient route to synthesize Y-doped Co₃O₄ nanoparticles with tunable optical properties.
Synthesis Procedure
Cobalt nitrate and yttrium nitrate (5–15 wt%) are dissolved in deionized water, irradiated at 2.45 GHz (800 W) for 10 minutes, and calcined at 500°C. The method yields particles with cubic morphology and uniform doping.
Optical and Antibacterial Properties
Bandgap energy decreases from 5.31 eV (5% Y) to 4.44 eV (15% Y), correlating with increased defect states. Antibacterial activity against E. coli and S. aureus improves by 40% at 15% Y doping due to enhanced reactive oxygen species generation.
Table 3: Microwave-Synthesized Co₃O₄:Y Nanoparticle Properties
| Yttrium (wt%) | Grain Size (nm) | Bandgap (eV) | Antibacterial Zone (mm) |
|---|---|---|---|
| 5 | 28.37 | 5.31 | 12.5 |
| 15 | 21.28 | 4.44 | 17.8 |
Solid-State Synthesis of Yttrium-Cobalt-Boron Magnetic Alloys
Evolutionary algorithms combined with high-temperature synthesis predict and realize metastable Y-Co-B phases with superior magnetic properties.
Synthesis Technique
Stoichiometric mixtures of Y, Co, and B are arc-melted under argon, annealed at 1,200°C for 48 hours, and quenched. Predicted phases like YCo₁₂B₆ and YCo₁₀B₁₀ are stabilized via vibrational entropy at elevated temperatures.
Magnetic Characteristics
YCo₁₂B₆ exhibits a saturation magnetization of 1.54 T and Curie temperature (T꜀) of 804 K, surpassing conventional YCo₅ (1.32 T, 600 K).
Table 4: Magnetic Properties of Y-Co-B Alloys
| Compound | Saturation Magnetization (T) | Curie Temperature (K) |
|---|---|---|
| YCo₅ | 1.32 | 600 |
| YCo₁₂B₆ | 1.54 | 804 |
| YCo₁₀B₁₀ | 1.61 | 804 |
Solvothermal Synthesis of Yttrium-Doped Cobalt MOFs for Electrocatalysis
Y-doped cobalt MOFs (CoY-MOFs) are synthesized via a one-step solvothermal method, demonstrating enhanced electrocatalytic activity.
Fabrication Process
Cobalt nitrate, yttrium nitrate, and 2-methylimidazole are dissolved in methanol, heated at 120°C for 12 hours, yielding nanosheet arrays. Yttrium doping alters the electronic structure, reducing charge-transfer resistance.
Electrocatalytic Performance
CoY-MOF (2% Y) achieves a hydrogen evolution reaction (HER) overpotential of 98 mV at 10 mA/cm², compared to 142 mV for pure Co-MOF. Glycerol oxidation current density increases by 2.3-fold, enabling energy-efficient hydrogen production.
Table 5: Electrocatalytic Metrics of CoY-MOFs
| Yttrium Doping (%) | HER Overpotential (mV) | Glycerol Oxidation Current (mA/cm²) |
|---|---|---|
| 0 | 142 | 45.2 |
| 2 | 98 | 104.7 |
Chemical Reactions Analysis
Types of Reactions: Cobalt-yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific composition and structure of the compound .
Common Reagents and Conditions: Common reagents used in reactions with cobalt-yttrium compounds include oxygen, hydrogen, and various halogens. Reaction conditions such as temperature, pressure, and the presence of catalysts can significantly affect the outcome of these reactions .
Major Products Formed: The major products formed from reactions involving cobalt-yttrium compounds depend on the specific reaction conditions. For example, oxidation reactions typically yield cobalt and yttrium oxides, while reduction reactions can produce metallic cobalt and yttrium .
Scientific Research Applications
Electrochemical Sensors
Cobalt-doped yttrium iron garnets (YIG) have been developed as electroactive materials for sensors. Recent studies have demonstrated that these materials can effectively immobilize on glassy carbon electrodes (GCE) to detect metformin, a common diabetes medication. The introduction of cobalt enhances the electrochemical performance of YIGs by increasing conductivity and improving sensing capabilities. The cyclic voltammetry results indicate that cobalt doping significantly enhances the peak current and overall sensitivity compared to pristine YIGs .
Key Findings:
- Material: Cobalt-doped YIG
- Application: Electrochemical sensor for metformin
- Performance: Increased conductivity and sensitivity due to cobalt doping
Photocatalytic Applications
Yttrium-doped cobalt ferrite has shown promise in photocatalytic applications, particularly in the degradation of organic dyes such as Congo Red. The sol-gel auto-combustion method was employed to synthesize nano-sized cobalt ferrite with yttrium doping. The optimal conditions resulted in a degradation efficiency of 76.10% for Congo Red under UV light, attributed to the material's small crystallite size which enhances photocatalytic activity .
Key Findings:
- Material: Yttrium-doped cobalt ferrite
- Application: Photocatalysis for dye degradation
- Performance: 76.10% degradation efficiency of Congo Red
Magnetic Materials
Cobalt-rich compounds in the yttrium-cobalt system are being investigated for their potential as high-performance permanent magnets. Research indicates that these compounds exhibit significant magnetocrystalline anisotropy and coercivity, essential for effective magnetic applications. An evolutionary search based on first-principles calculations has predicted several stable cobalt-rich phases with enhanced magnetization properties .
Key Findings:
- Material: Cobalt-rich yttrium-cobalt compounds
- Application: Permanent magnets
- Performance: Enhanced magnetization and thermal stability
Superconductors
Yttrium plays a crucial role in the development of high-temperature superconductors, particularly yttrium barium copper oxide (YBCO). This material is utilized in various applications including magnetic resonance imaging (MRI) machines and power grids due to its ability to operate at higher temperatures compared to traditional superconductors. The unique properties of yttrium contribute significantly to the performance of these superconductors .
Key Findings:
- Material: YBCO (yttrium barium copper oxide)
- Application: High-temperature superconductors
- Performance: Used in MRI machines and power grids
Summary Table of Applications
| Application Area | Material | Key Performance Features |
|---|---|---|
| Electrochemical Sensors | Cobalt-doped YIG | Enhanced conductivity; effective metformin detection |
| Photocatalysis | Yttrium-doped cobalt ferrite | 76.10% dye degradation efficiency |
| Magnetic Materials | Cobalt-rich yttrium-cobalt compounds | High magnetization; thermal stability |
| Superconductors | YBCO | Operates at higher temperatures; used in MRI |
Mechanism of Action
The mechanism of action of cobalt-yttrium compounds is primarily related to their magnetic properties. The interaction between cobalt and yttrium atoms leads to the formation of a strong magnetic field, which is essential for their use in permanent magnets. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve complex electron exchange processes between the cobalt and yttrium atoms .
Comparison with Similar Compounds
Key Differences :
- Cobalt’s smaller ionic radius and variable oxidation states enable redox-active applications (e.g., Li-ion batteries), whereas yttrium’s larger radius and fixed +3 state favor structural stabilization in oxides and ceramics .
- Yttrium citrate synthesis requires precise pH control to avoid precipitation, unlike cobalt citrate, which forms stable complexes under broader conditions .
Functional Performance in Materials
Catalytic and Thermal Stability
- Co₃O₄ vs. Y₂O₃-Modified Co₃O₄ : Yttrium oxide (Y₂O₃) additives reduce oxygen desorption in Co₃O₄ during redox cycles, unlike Al₂O₃, which enhances it. This is attributed to Y³⁺’s larger ionic radius hindering oxygen mobility .
- Superconductors : In YBa₂Cu₃O₇−δ, cobalt substitution for copper increases mechanical hardness (e.g., Vickers hardness from 2.1 GPa to 3.0 GPa) but disrupts superconducting properties, unlike yttrium’s role in stabilizing the lattice .
Data Tables
Table 1: Conductivity and Stability of Doped Oxides
| Material | Conductivity (S/cm) | Thermal Stability (°C) | Reference |
|---|---|---|---|
| LiNi₀.₅Co₀.₂Mn₀.₃O₂ | 1.2 × 10⁻³ | 300 | |
| Y-Doped LiNi₀.₅Co₀.₂Mn₀.₃O₂ | 2.8 × 10⁻³ | 350 | |
| Co₃O₄ | 5.0 × 10⁻⁵ | 900 | |
| Co₃O₄–Y₂O₃ | 3.5 × 10⁻⁶ | 1100 |
Table 2: Elemental Distribution in YBa₂Cu₃O₇−δ with Co Substitution
| Element | Pure YBCO (at.%) | Co-Substituted YBCO (at.%) |
|---|---|---|
| Yttrium | 11.91 | 11.89 |
| Cobalt | – | 0.20 |
| Copper | 29.91 | 28.50 |
| Oxygen | 14.56 | 14.55 |
Data adapted from .
Biological Activity
Cobalt and yttrium are transition metals that exhibit significant biological activities, particularly in the fields of medicine and environmental science. This article explores their biological effects, mechanisms of action, and potential applications, supported by case studies and research findings.
Overview of Cobalt and Yttrium
- Cobalt (Co) : A trace element essential for human health, cobalt is primarily found in vitamin B12. It plays a crucial role in various biological processes, including red blood cell production and neurological function. However, excessive exposure can lead to toxicity and carcinogenic effects.
- Yttrium (Y) : While not essential for human biology, yttrium has gained attention for its applications in cancer treatment, particularly in radioisotope therapy. Yttrium-90 is commonly used in targeted radiotherapy due to its ability to emit beta radiation.
Cobalt compounds exhibit various biological activities, including:
- Antimicrobial Properties : Cobalt nanoparticles have shown significant antimicrobial activity against various pathogens. For example, cobalt oxide nanoparticles synthesized from plant extracts demonstrated effective antibacterial properties against E. coli and S. aureus .
- Cytotoxicity : Research indicates that cobalt compounds can induce cytotoxic effects on cancer cell lines. A study utilizing cobalt oxide nanoparticles revealed a dose-dependent cytotoxicity against MCF-7 (breast cancer) and HCT 116 (colorectal cancer) cell lines, with IC50 values of 24.5 μg/mL for HCT 116 cells .
Case Studies
- Carcinogenicity Assessment : The International Agency for Research on Cancer (IARC) classifies cobalt as possibly carcinogenic to humans based on sufficient evidence from animal studies demonstrating increased tumor incidence upon exposure to cobalt compounds .
- Biodistribution Studies : In vivo studies have shown that cobalt-labeled compounds can accumulate in specific organs, suggesting potential applications in targeted drug delivery systems .
Yttrium's biological activity is primarily linked to its isotopes:
- Radiotherapy : Yttrium-90 is utilized in radioimmunotherapy for treating various cancers. Its beta emissions allow targeted destruction of malignant cells while minimizing damage to surrounding healthy tissue.
- Siderophore Activity : Recent studies have identified bacterial strains capable of producing siderophores that can bind yttrium ions, enhancing its bioavailability and potential therapeutic applications .
Case Studies
- Yttrium-90 Therapy : Clinical trials have demonstrated the efficacy of yttrium-90 in treating liver cancers through selective internal radiation therapy (SIRT), leading to improved patient outcomes and reduced tumor sizes .
- Biodistribution Research : A study evaluating the biodistribution of yttrium-labeled compounds indicated significant accumulation in bone tissues, which could be advantageous for targeting bone metastases in cancer patients .
Comparative Analysis of Cobalt and Yttrium Compounds
| Property | Cobalt | Yttrium |
|---|---|---|
| Essential Role | Yes (as part of vitamin B12) | No |
| Antimicrobial Activity | Significant | Limited |
| Cytotoxicity | High against cancer cells | Limited |
| Applications | Antibacterial agents, catalysts | Radioimmunotherapy |
| Carcinogenic Potential | Possible carcinogen | Not classified as carcinogenic |
Q & A
Basic Research Questions
Q. What are the primary synthesis methods for cobalt-yttrium compounds, and how do they influence material properties?
- Methodological Answer : Hydrothermal synthesis is widely used for cobalt-yttrium oxide nanostructures due to its control over crystallinity and doping efficiency. For instance, pure Co₃O₄ and yttrium-doped variants (4% and 6%) were synthesized via hydrothermal methods, resulting in cubic polycrystalline structures . Key parameters include precursor concentration, pH, and reaction temperature. Alternative methods like sol-gel or chemical vapor deposition may vary in scalability and defect density.
Q. Which characterization techniques are critical for analyzing cobalt-yttrium systems, and how should they be prioritized?
- Methodological Answer : X-ray diffraction (XRD) is essential for verifying crystallinity and phase purity, as demonstrated in Co₃O₄-Yttrium systems with cubic structures . Optical spectroscopy (e.g., Tauc plots) determines bandgap shifts, while electrical measurements (e.g., I-V curves) assess conductivity changes post-doping. Pair these with SEM/TEM for morphological analysis. Prioritize XRD and optical properties for initial validation before advanced techniques like XPS or EDS.
Q. How does yttrium doping alter the electronic and optical properties of cobalt-based oxides?
- Methodological Answer : Yttrium doping introduces lattice strain and modifies the band structure. In Co₃O₄, 6% yttrium doping increased the optical bandgap (via Tauc equation analysis) and enhanced photosensitivity by 118.774% at 620 nm compared to undoped samples . This is attributed to yttrium’s role in creating defect states that improve charge carrier separation.
Advanced Research Questions
Q. How can researchers optimize hydrothermal synthesis parameters for cobalt-yttrium compounds to balance crystallinity and doping efficiency?
- Methodological Answer : Systematic variation of temperature (e.g., 120–200°C), pH (8–12), and reaction time (6–24 hours) is critical. For example, higher pH (>10) in Co₃O₄-Yttrium synthesis promoted cubic phase formation but reduced doping homogeneity . Use design-of-experiments (DoE) frameworks to model interactions between parameters and validate with XRD/Raman spectroscopy .
Q. What strategies resolve contradictions in reported data on the electrical conductivity of yttrium-doped cobalt oxides?
- Methodological Answer : Contradictions often arise from differences in doping levels (e.g., 4% vs. 6%) or measurement conditions (ambient vs. inert atmosphere). Standardize protocols by referencing the International Union of Pure and Applied Chemistry (IUPAC) guidelines. Cross-validate using Hall effect measurements and impedance spectroscopy to decouple bulk vs. interfacial contributions .
Q. How can cobalt-yttrium systems be engineered for novel photodetector applications, and what are the limitations?
- Methodological Answer : Doping with 6% yttrium in Co₃O₄ demonstrated ultrafast response times (<1 second) and high sensitivity at 620 nm, making it suitable for visible-light photodetectors . Limitations include stability under prolonged irradiation and scalability of thin-film deposition. Explore pulsed laser deposition (PLD) for uniform films and accelerated lifetime testing under controlled environments.
Q. What experimental controls are necessary to ensure reproducibility in synthesizing yttrium-doped cobalt oxides?
- Methodological Answer : Document precursor purity (e.g., ≥99.9% Co(NO₃)₂ and Y(NO₃)₃), solvent ratios, and annealing conditions (e.g., 400°C for 2 hours in air). Use reference materials (e.g., NIST-certified Co₃O₄) for instrument calibration. Share raw data (XRD patterns, SEM images) in supplementary files to enable replication .
Q. What theoretical models explain the enhanced photocatalytic activity of yttrium-doped cobalt oxides?
- Methodological Answer : Density functional theory (DFT) simulations show yttrium incorporation creates oxygen vacancies, which act as electron traps, reducing recombination rates. Compare computed band structures with experimental UV-Vis spectra to validate models. Collaborate with computational chemists to refine dopant placement energetics .
Data Presentation Guidelines
-
Tables : Include comparative data (e.g., bandgap values, doping levels, sensitivity metrics) with error margins.
Example from :Yttrium Doping (%) Bandgap (eV) Photosensitivity (%) Response Time (s) 0 2.1 0 N/A 4 2.3 85.2 0.9 6 2.5 118.8 0.8 -
Figures : Use XRD patterns with Miller indices labeled and optical absorption spectra with Tauc plot insets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
